para-Cypermethrin

Beschreibung

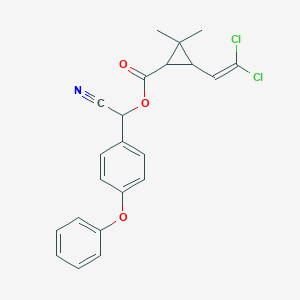

Structure

3D Structure

Eigenschaften

IUPAC Name |

[cyano-(4-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGALOHODGJDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC=C(C=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997011 | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75567-47-4, 75567-48-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(4-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(4-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of Cypermethrin Isomers: A Technical Guide

An In-depth Examination of Alpha-Cypermethrin and Cypermethrin Mixture Solubility in Organic and Aqueous Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

Cypermethrin, a synthetic pyrethroid insecticide, is a critical component in crop protection and public health pest management. Its efficacy is intrinsically linked to its formulation, which in turn is dictated by its solubility characteristics. Cypermethrin is a complex molecule with eight stereoisomers, and it is commercially available as isomeric mixtures. The most prominent of these is alpha-cypermethrin, which is enriched with the most biologically active isomers. This guide provides a comprehensive overview of the solubility of alpha-cypermethrin and the general cypermethrin mixture in a range of organic and aqueous solvents.

It is important to note that the term "para-Cypermethrin" is not a standard scientific nomenclature for any of the common cypermethrin isomers. Therefore, this document focuses on the well-characterized and commercially significant forms: alpha-cypermethrin and the general cypermethrin mixture.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and environmental fate. The following tables summarize the quantitative solubility data for alpha-cypermethrin and the general cypermethrin mixture in various solvents.

Table 1: Solubility of Alpha-Cypermethrin in Organic Solvents at 25 °C

| Solvent | Solubility (g/L) |

| Acetone | 620[1][2] |

| Dichloromethane | 550[1] |

| Cyclohexane | 515[1] |

| Cyclohexanone | 515[2][3] |

| Ethyl acetate | 440[1] |

| Chlorobenzene | 420[1] |

| Acetophenone | 390[1] |

| o-Xylene | 350[1] |

| Xylene | 351[2][3] |

| Toluene | Data not available |

| Methanol | Slightly soluble[1] |

| Hexane | 7[1][2][3] |

| Maize oil | 19-20 g/kg (at 20 °C)[1] |

| Ethylene glycol | <1 g/kg (at 20 °C)[1] |

Table 2: Solubility of General Cypermethrin Mixture in Organic Solvents at 20 °C

| Solvent | Solubility (g/L) |

| Acetone | >450[4] |

| Chloroform | >450[4] |

| Cyclohexanone | >450[4] |

| Xylene | >450[4] |

| Ethanol | 337[4] |

| Hexane | 103[4] |

| Methanol | Soluble[5] |

Table 3: Solubility of Alpha-Cypermethrin and Cypermethrin in Aqueous Systems

| Compound | Solvent/Condition | Temperature (°C) | Solubility |

| Alpha-Cypermethrin | Water | 25 | 0.01 mg/L[1] |

| Alpha-Cypermethrin | Water | 25 | 0.005-0.01 mg/L[2] |

| Alpha-Cypermethrin | Distilled Water | 20 | 2.06 µg/L[2][3] |

| Alpha-Cypermethrin | 0.01 M Buffers (pH 4-9) | 20 | 4.59 - 7.87 µg/L[2][3] |

| Cypermethrin | Water | 20 | 0.01 mg/L[5] |

| Cypermethrin | Water (pH 7) | 20 | 0.009 mg/L[6] |

| Cypermethrin | Water | 20 | 4 ppb (µg/L)[7] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for regulatory purposes and formulation development. Several standardized methods are employed, with the choice of method often depending on the anticipated solubility of the substance.

OECD 105: Water Solubility (Column Elution Method)

This method is particularly suitable for substances with low water solubility, such as pyrethroids.

Principle: A porous glass column is filled with a support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is monitored continuously until it reaches a plateau, which is considered the saturation concentration (i.e., the water solubility).

Apparatus:

-

Glass column with a porous glass frit

-

Inert support material (e.g., glass beads, silica gel)

-

High-performance liquid chromatography (HPLC) pump or a peristaltic pump for precise flow control

-

Thermostatically controlled chamber to maintain a constant temperature

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-ECD)

Procedure:

-

Coating the Support Material: A known amount of the test substance is dissolved in a volatile solvent. The solution is then mixed with the support material, and the solvent is evaporated, leaving a thin coating of the substance on the support.

-

Column Packing: The coated support material is packed into the glass column.

-

Elution: Water is pumped through the column at a low flow rate to ensure that saturation equilibrium is reached.

-

Sample Collection and Analysis: The eluate is collected in fractions, and the concentration of the test substance is determined using a suitable analytical method.

-

Determination of Solubility: The solubility is determined from the plateau of the concentration-versus-time curve.

Flask Method (CIPAC MT 181) for Organic Solvents

This is a common method for determining the solubility of substances in organic solvents.

Principle: An excess amount of the test substance is added to a known volume of the organic solvent in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach saturation equilibrium. The saturated solution is then filtered, and the concentration of the substance in the clear solution is determined.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Sample Preparation: An amount of the test substance in excess of its expected solubility is weighed and added to a flask containing a known volume of the organic solvent.

-

Equilibration: The flask is sealed and agitated in a constant temperature environment until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

-

Quantification: An aliquot of the clear filtrate is diluted appropriately and analyzed using a calibrated analytical method (e.g., GC-FID) to determine the concentration of the dissolved substance.

-

Calculation: The solubility is calculated from the measured concentration and expressed in g/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the water solubility of a low-solubility pesticide like alpha-cypermethrin using the column elution method.

Conclusion

The solubility of alpha-cypermethrin and the broader cypermethrin mixture is markedly low in aqueous systems and significantly higher in a range of organic solvents. This pronounced lipophilicity is a defining characteristic of this class of pyrethroids, influencing their formulation as emulsifiable concentrates or other non-aqueous preparations. The data and methodologies presented in this guide offer a foundational resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development, enabling informed decisions in formulation design, risk assessment, and the development of novel applications. A thorough understanding of solubility is paramount for optimizing the delivery and efficacy of this important insecticide while managing its environmental impact.

References

- 1. Alpha-Cypermethrin | C22H19Cl2NO3 | CID 93357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cypermethrin, alpha- (EHC 142, 1992) [inchem.org]

- 3. wfduk.org [wfduk.org]

- 4. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - CYPERMETHRIN [extoxnet.orst.edu]

- 6. Cypermethrin (Ref: OMS 2002) [sitem.herts.ac.uk]

- 7. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

The Degradation of Cypermethrin: A Technical Guide to Thermal and Photolytic Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photolytic degradation of cypermethrin, a widely used synthetic pyrethroid insecticide. Understanding the degradation pathways, kinetics, and influencing factors is crucial for environmental risk assessment, residue analysis, and the development of effective remediation strategies. This document synthesizes key research findings on the decomposition of cypermethrin under heat and light, presenting quantitative data, detailed experimental protocols, and visual representations of degradation processes.

Core Concepts in Cypermethrin Degradation

Cypermethrin is a complex mixture of eight stereoisomers. Its degradation, whether induced by heat or light, primarily proceeds through the cleavage of the ester linkage, a common vulnerability in pyrethroid structures. This initial step yields two primary fragments: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) and 3-phenoxybenzyl alcohol or aldehyde. Subsequent reactions can lead to a variety of smaller, and in some cases, more mobile degradation products.

The rate and extent of degradation are significantly influenced by environmental factors such as temperature, pH, the presence of photosensitizers like humic acids, and the matrix (e.g., water, soil, or plant surfaces).

Quantitative Data on Cypermethrin Degradation

The following tables summarize key quantitative data from various studies on the thermal and photolytic degradation of cypermethrin and its isomers.

Table 1: Half-life of Cypermethrin Under Different Degradation Conditions

| Isomer/Mixture | Condition | Matrix | Half-life (t½) | Reference |

| Cypermethrin | Thermal (25°C) | Peat Soil | 5.93 weeks | [1] |

| Cypermethrin | Thermal (35°C) | Peat Soil | 3.24 weeks | [1] |

| Cypermethrin | Photolysis (Sunlight) | Distilled Water | >100 days | [2] |

| Cypermethrin | Photolysis (Sunlight) | River Water | ~5 days | [2] |

| cis-Cypermethrin | Photolysis (Sunlight) | River Water | 0.6 - 0.7 days | [3] |

| trans-Cypermethrin | Photolysis (Sunlight) | River Water | Slower than cis-isomer | [3] |

| alpha-Cypermethrin | Photolysis (UV light) | Soil | 0.64 hours | [4] |

Table 2: Major Degradation Products of Cypermethrin Identified in Various Studies

| Degradation Type | Matrix | Major Degradation Products | Analytical Method | Reference |

| Photolytic | Aqueous Solution | 3-phenoxybenzaldehyde, 3-phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | GC-MS | [5] |

| Photolytic | Aqueous Solution | Decarboxylated products, products of ester bond cleavage and dechlorination | GC-MS | [6] |

| Thermal | Tomato Paste (pH 4.3) | 3-Phenoxybenzaldehyde | HPLC | [7] |

| Biodegradation | Soil Slurry | Phenol, 3-phenoxybenzaldehyde | GC-MS | [8] |

| Biodegradation | Minimal Salt Medium | 4-propylbenzoate, 4-propylbenzaldehyde, phenol M-tert-butyl, 1-dodecanol | GC-MS | [9] |

Experimental Protocols

This section details the methodologies employed in key studies to investigate the thermal and photolytic degradation of cypermethrin.

Photolytic Degradation in Aqueous Solution

Objective: To investigate the kinetics and products of cypermethrin photodegradation in an aqueous environment.

Protocol:

-

Sample Preparation: A stock solution of cypermethrin is prepared in a suitable solvent (e.g., acetonitrile) and then diluted to the desired concentration in purified water (e.g., distilled or Milli-Q). The final concentration is typically in the low mg/L range.

-

Irradiation: The aqueous solution is placed in a quartz or borosilicate glass vessel. A laboratory-built photochemical degradation device equipped with a xenon lamp or a UV lamp is used as the light source.[6][10] The temperature of the solution is maintained at a constant level using a water bath. Control samples are kept in the dark to assess hydrolysis.

-

Sampling: Aliquots of the solution are collected at predetermined time intervals.

-

Extraction: The aqueous samples are extracted with an organic solvent such as n-hexane or dichloromethane. The organic phase is collected and concentrated.

-

Analysis: The extracted residues are analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.[5][11]

Thermal Degradation in Soil

Objective: To determine the effect of temperature on the degradation rate of cypermethrin in soil.

Protocol:

-

Soil Preparation: Two types of agricultural soil, such as peat and silty clay, are collected and sieved. A portion of the soil may be autoclaved to distinguish between biotic and abiotic degradation.[1]

-

Spiking: A known amount of cypermethrin, dissolved in a volatile solvent, is added to the soil samples and thoroughly mixed to achieve a uniform concentration. The solvent is allowed to evaporate.

-

Incubation: The spiked soil samples are incubated in the dark at different constant temperatures (e.g., 25°C and 35°C).[1] Soil moisture content is maintained at a specific level (e.g., 40-60%).

-

Sampling: Soil subsamples are taken at regular intervals over several weeks.

-

Extraction: Cypermethrin residues are extracted from the soil using a solvent mixture, such as water and acetonitrile, followed by a clean-up step using solid-phase extraction (SPE) with Florisil.[1][5]

-

Analysis: The final extract is analyzed using Gas Chromatography with an Electron Capture Detector (GC-ECD) or GC-MS to determine the concentration of the remaining cypermethrin.[1]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows.

Photolytic Degradation Pathway of Cypermethrin

Caption: Primary photolytic degradation pathway of Cypermethrin.

Experimental Workflow for Degradation Studies

References

- 1. idosi.org [idosi.org]

- 2. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]

- 3. (Open Access) Photodegradation of the Pyrethroid Insecticide Cypermethrin in Water and on Soil Surface (1985) | Naohiro Takahashi | 23 Citations [scispace.com]

- 4. Photodegradation of α-cypermethrin in soil in the presence of trace metals (Cu2+, Cd2+, Fe2+ and Zn2+) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of the insecticide cypermethrin during tomato processing and implications for endocrine activity [agris.fao.org]

- 8. Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pathway of cypermethrin biodegradation in a Bacillus sp. strain SG2 isolated from cypermethrin-contaminated agriculture field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photo-Degradation of Cypermethrin in Aqueous Solution Studied by HPLC-DAD | Scientific.Net [scientific.net]

The Pyrethroid Insecticide Cypermethrin: A Technical Guide to its Isomers, Toxicity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pyrethroid insecticide Cypermethrin and its key isomers, with a focus on Alpha-Cypermethrin and Zeta-Cypermethrin. The term "para-Cypermethrin" is not a standard nomenclature for this compound or its isomers; it is likely that inquiries using this term are referring to the unresolved mixture of Cypermethrin or one of its common, commercially available isomers. This document details their chemical identities, summarizes key toxicological data, elucidates their mechanisms of action through signaling pathways, and provides an overview of relevant experimental protocols.

Chemical Identification

Cypermethrin is a synthetic pyrethroid with eight stereoisomers, arising from three chiral centers. Different isomeric compositions have been developed to enhance insecticidal activity. The most relevant of these for this guide are the unresolved mixture (Cypermethrin) and the enriched isomers, Alpha-Cypermethrin and Zeta-Cypermethrin.

| Compound | CAS Number | IUPAC Name |

| Cypermethrin | 52315-07-8 | [Cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Alpha-Cypermethrin | 67375-30-8 | A racemate of: [(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate and [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| Zeta-Cypermethrin | 52315-07-8 (Same as Cypermethrin, as it is a specific isomeric mixture) | A mixture of isomers including (S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, (R)-cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, and (R)-cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate |

Toxicological Data Summary

The following tables summarize acute toxicity data for Cypermethrin and its isomers in various species. It is important to note that toxicity can vary depending on the specific isomeric mixture, the vehicle used for administration, and the species being tested.

Table 1: Acute Oral Toxicity

| Compound | Species | LD50 (mg/kg bw) | Reference |

| Cypermethrin | Rat | 250 - 4150 | [1] |

| Alpha-Cypermethrin | Rat | 30 - 400 | [1] |

| Zeta-Cypermethrin | Mouse | 250 - 300 | [2] |

Table 2: Acute Dermal Toxicity

| Compound | Species | LD50 (mg/kg bw) | Reference |

| Cypermethrin | Rat | >1600 | [1] |

| Alpha-Cypermethrin | Rat | >2000 | [1] |

| Zeta-Cypermethrin | Rabbit | >2000 | [3] |

Table 3: Acute Inhalation Toxicity

| Compound | Species | LC50 (mg/L) | Reference |

| Cypermethrin | Rat | >1.43 | [4] |

| Alpha-Cypermethrin | Rat | >1.58 | [5] |

| Zeta-Cypermethrin | Rat | >2.5 | [3] |

Mechanism of Action

The primary mode of action for Cypermethrin and its isomers is the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs) in the central and peripheral nervous systems.[6][7][8] This interaction leads to a prolongation of the open state of the sodium channels, causing membrane depolarization and a sustained train of repetitive nerve impulses.[7] This hyperexcitability of the nervous system results in paralysis and ultimately, the death of the insect.[7][8]

While the primary target is the VGSC, other mechanisms of action have been identified, including effects on voltage-gated calcium and chloride channels, and modulation of neurotransmitter systems such as GABA.[6][9]

Signaling Pathways

Recent research has also implicated other signaling pathways in the cellular response to Cypermethrin exposure. One such pathway is the Androgen Receptor (AR)-mediated Disabled 2 Interacting Protein (DAB2IP)/Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway, which has been shown to be involved in Cypermethrin-induced inhibition of Sertoli cell proliferation.[10]

Caption: Simplified signaling pathway of Cypermethrin's neurotoxic and cellular effects.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of Cypermethrin's toxicity and mechanism of action. These are intended as a guide and for full, detailed protocols, the cited literature should be consulted.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Methodology:

-

Cell Culture: Plate cells (e.g., human peripheral blood lymphocytes, Vero cells) in a 96-well plate at a density of 1 x 10^5 cells/mL in a suitable culture medium.

-

Treatment: Expose the cells to various concentrations of Cypermethrin (e.g., 1 µg/mL to 10 µg/mL) for a defined period (e.g., 2, 18, or 48 hours).[6][12]

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Read the absorbance at a wavelength of 560-590 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Caption: Workflow for determining cell viability using the MTT assay.

Neurotoxicity Assessment in Rodents

Animal Model:

-

Species: Wistar or Sprague-Dawley rats.

-

Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing Regimen:

-

Administer Cypermethrin orally via gavage at various doses (e.g., 25, 50, 75 mg/kg body weight) for a specified duration (e.g., 28 days).

Behavioral Assessment (Y-Maze Test):

-

The Y-maze apparatus consists of three arms of equal length.

-

Place a rat at the end of one arm and allow it to explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

A spontaneous alternation is defined as successive entries into the three different arms.

-

Calculate the percentage of spontaneous alternation. A decrease in this percentage is indicative of impaired spatial working memory.

Biochemical Assessment of Oxidative Stress:

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Malondialdehyde (MDA) Assay: Measure the levels of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

-

Antioxidant Enzyme Assays: Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using established spectrophotometric methods.

Histopathological Examination:

-

Fixation: Fix brain tissue in 10% neutral buffered formalin.

-

Processing: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

-

Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.

-

Staining: Stain the sections with hematoxylin and eosin (H&E) for general morphological examination.

-

Microscopic Analysis: Examine the stained sections under a light microscope to assess for any pathological changes, such as neuronal damage in the hippocampus.

Analysis of PI3K/AKT Signaling Pathway by Western Blot

Methodology:

-

Cell Lysis: Lyse treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and AKT, as well as an antibody for a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.[10]

This technical guide provides a foundational understanding of Cypermethrin and its key isomers for professionals in research and drug development. The provided data and protocols are intended to support further investigation into the toxicological profile and mechanisms of action of this widely used class of insecticides.

References

- 1. agro.icm.edu.pl [agro.icm.edu.pl]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Cypermethrin inhibits proliferation of Sertoli cells through AR involving DAB2IP/PI3K/AKT signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of Chlorpyrifos, Carbofuran, and Cypermethrin in Adolescent Rats’ Brain | Narwanto | Majalah Kedokteran Bandung [journal.fk.unpad.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. 3.8.3. In Vitro Cytotoxicity Using the MTT Assay Method [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]

Toxicological Profile of Cypermethrin and its Isomers in Non-Target Organisms: An In-depth Technical Guide

Introduction

Cypermethrin, a synthetic pyrethroid insecticide, is extensively utilized in agriculture and public health to control a wide range of insect pests. Its efficacy is attributed to its neurotoxic action, primarily targeting the voltage-gated sodium channels of insects, leading to paralysis and death. However, the broad-spectrum nature of cypermethrin raises significant concerns regarding its impact on non-target organisms, which play crucial roles in maintaining ecological balance. This technical guide provides a comprehensive overview of the toxicological profile of cypermethrin and its main isomers (alpha-, beta-, and zeta-cypermethrin) in various non-target organisms. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and insights into the molecular mechanisms of toxicity.

It is important to note that the term "para-Cypermethrin" as specified in the topic is not a standard recognized isomer of cypermethrin in toxicological literature. Therefore, this guide focuses on the widely studied and commercially relevant isomers.

Quantitative Toxicological Data

The toxicity of cypermethrin and its isomers varies significantly across different non-target species, exposure routes, and environmental conditions. The following tables summarize the available quantitative data, providing a comparative perspective on the susceptibility of various organisms.

Table 1: Acute Toxicity of Cypermethrin and its Isomers to Aquatic Invertebrates

| Isomer | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Cypermethrin | Daphnia magna | EC50 (Immobilisation) | 0.1 - 0.3 | 48 hours | [1] |

| Alpha-cypermethrin | Daphnia magna | EC50 (Immobilisation) | 0.04 - 0.2 | 48 hours | [1] |

| Zeta-cypermethrin | Daphnia magna | EC50 (Immobilisation) | 0.05 | 48 hours | [1] |

| Cypermethrin | Gammarus pulex | LC50 | 0.02 | 96 hours | [1] |

| Alpha-cypermethrin | Chironomus riparius | LC50 | 0.01 | 48 hours | [1] |

Table 2: Acute Toxicity of Cypermethrin and its Isomers to Fish

| Isomer | Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Cypermethrin | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.2 - 0.8 | 96 hours | [1] |

| Alpha-cypermethrin | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.1 - 0.5 | 96 hours | [1] |

| Beta-cypermethrin | Danio rerio (Zebrafish) | LC50 | 1.5 | 96 hours | [1] |

| Zeta-cypermethrin | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 0.3 | 96 hours | [1] |

| Cypermethrin | Cyprinus carpio (Common Carp) | LC50 | 1.0 - 2.5 | 96 hours | [1] |

Table 3: Acute Toxicity of Cypermethrin and its Isomers to Avian Species

| Isomer | Species | Endpoint | Value (mg/kg bw) | Exposure Route | Reference |

| Cypermethrin | Anas platyrhynchos (Mallard Duck) | LD50 | > 2000 | Oral | [1] |

| Alpha-cypermethrin | Colinus virginianus (Bobwhite Quail) | LD50 | > 2000 | Oral | [1] |

| Cypermethrin | Anas platyrhynchos (Mallard Duck) | LC50 (dietary) | > 5000 ppm | 5 days | [1] |

| Alpha-cypermethrin | Colinus virginianus (Bobwhite Quail) | LC50 (dietary) | > 5000 ppm | 5 days | [1] |

Table 4: Acute Toxicity of Cypermethrin and its Isomers to Honeybees

| Isomer | Species | Endpoint | Value (µ g/bee ) | Exposure Route | Reference |

| Cypermethrin | Apis mellifera (Honeybee) | LD50 | 0.02 - 0.05 | Contact | [1] |

| Alpha-cypermethrin | Apis mellifera (Honeybee) | LD50 | 0.01 - 0.03 | Contact | [1] |

| Cypermethrin | Apis mellifera (Honeybee) | LD50 | 0.1 - 0.2 | Oral | [1] |

| Alpha-cypermethrin | Apis mellifera (Honeybee) | LD50 | 0.05 - 0.1 | Oral | [1] |

Table 5: Acute and Sub-chronic Toxicity of Cypermethrin and its Isomers to Earthworms and Soil Microorganisms

| Isomer | Species/Parameter | Endpoint | Value (mg/kg soil) | Exposure Duration | Reference |

| Cypermethrin | Eisenia fetida | LC50 | 30 - 100 | 14 days | [1] |

| Alpha-cypermethrin | Eisenia fetida | LC50 | 50 - 150 | 14 days | [1] |

| Cypermethrin | Soil Microbial Respiration | NOEC | 1 | 28 days | [1] |

| Alpha-cypermethrin | Soil Nitrification | EC10 | 0.5 | 28 days | [1] |

Experimental Protocols

The toxicological data presented above are derived from studies that generally follow standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different laboratories and studies.

Aquatic Toxicity Testing

1. Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

-

Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

-

Test Conditions:

-

Temperature: Maintained within a narrow range suitable for the test species (e.g., 15 ± 1 °C for rainbow trout).

-

pH: Kept between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Lighting: A 16-hour light and 8-hour dark photoperiod is typical.

-

-

Procedure:

-

A range of test concentrations and a control group are prepared.

-

Fish are introduced into the test chambers (aquaria) containing the test solutions.

-

Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

-

The LC50 value is calculated using statistical methods such as probit analysis.

-

2. Daphnia magna Reproduction Test (OECD 211)

This chronic test evaluates the effect of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.

-

Test Organism: Young female daphnids (<24 hours old) are used.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Medium: A defined culture medium is used.

-

-

Procedure:

-

Individual daphnids are exposed to a range of test concentrations and a control in individual test vessels.

-

The test duration is 21 days.

-

The number of live offspring produced per parent animal is recorded.

-

The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

-

Terrestrial Toxicity Testing

1. Avian Dietary Toxicity Test (OECD 205)

This test determines the concentration of a substance in the diet that is lethal to 50% (LC50) of the test birds over a defined period.[2][3]

-

Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are commonly used.[4]

-

Procedure:

2. Honeybee Acute Contact Toxicity Test (OECD 214)

This laboratory test assesses the acute contact toxicity of a substance to adult worker honeybees.[5]

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Procedure:

3. Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of substances to earthworms in artificial soil.[6]

-

Test Species: Eisenia fetida is the recommended species.[6]

-

Procedure:

Signaling Pathways and Mechanisms of Toxicity

The primary mode of action of cypermethrin in insects and non-target organisms is the disruption of the nervous system. However, its toxicity extends to other cellular processes through various signaling pathways.

Neurotoxicity: Disruption of Voltage-Gated Sodium Channels

Cypermethrin and its isomers bind to the voltage-gated sodium channels in nerve cell membranes. This binding prolongs the open state of the channels, leading to a persistent influx of sodium ions. The continuous influx of Na+ causes repetitive nerve impulses, leading to hyperexcitability, tremors, paralysis, and ultimately death.

Oxidative Stress and MAPK Signaling Pathway

Exposure to cypermethrin has been shown to induce oxidative stress in non-target organisms. This occurs through the excessive production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. The resulting cellular stress can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including apoptosis (programmed cell death).

Disruption of Calcium Homeostasis

Cypermethrin can also interfere with intracellular calcium (Ca2+) signaling. It can affect voltage-gated calcium channels and inhibit protein phosphatases like calcineurin, which are crucial for regulating Ca2+ levels. The disruption of Ca2+ homeostasis can trigger a cascade of downstream effects, including altered neurotransmitter release and activation of calcium-dependent enzymes that can contribute to cellular damage and apoptosis.

Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a chemical like cypermethrin on non-target organisms typically follows a structured workflow, integrating standardized testing and data analysis.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Test No. 205: Avian Dietary Toxicity Test | OECD [oecd.org]

- 4. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

Environmental Fate and Persistence of para-Cypermethrin in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of para-Cypermethrin in soil. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the degradation, adsorption, and mobility of this synthetic pyrethroid insecticide. This document summarizes key quantitative data, outlines detailed experimental protocols based on international guidelines, and provides visual representations of critical pathways and workflows.

Degradation of this compound in Soil

The persistence of this compound in soil is primarily governed by microbial degradation and, to a lesser extent, by abiotic processes such as hydrolysis and photodegradation. The principal degradation pathway involves the cleavage of the ester linkage, a process that detoxifies the parent compound.

The primary metabolites of this compound in soil are:

-

3-phenoxybenzoic acid (PBA)

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA)

These initial degradation products can be further metabolized by soil microorganisms, ultimately leading to the formation of carbon dioxide. The rate of degradation is influenced by several factors, including soil type, organic matter content, microbial activity, temperature, and moisture.

Degradation Half-Life (DT50)

The dissipation half-life (DT50) of this compound in soil can vary significantly. The following table summarizes DT50 values reported in various studies under different soil conditions.

| Soil Type | Organic Carbon (%) | pH | DT50 (days) | Conditions | Reference(s) |

| Sandy Loam | - | - | 2-4 weeks | Field | [1] |

| Clay Loam | - | - | 14.4 - 105.8 | - | [2] |

| Silt Loam | - | - | - | - | - |

| Peat Soil | - | - | - | - | - |

| Aerobic Sterile Soil | - | - | 20-25 weeks | Lab | [1] |

| Aerobic Soil | - | - | 6-20 | Lab | [1] |

| Anaerobic Soil | - | - | <14 | Lab | [1] |

Note: "-" indicates data not specified in the cited sources.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathway of this compound in soil.

References

A Technical Guide to the Metabolism of para-Cypermethrin in Insects and Mammals

Abstract

para-Cypermethrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture and public health for its high efficacy against a broad spectrum of insect pests. Its utility is founded on the principle of selective toxicity, exhibiting potent neurotoxicity in insects while demonstrating significantly lower toxicity in mammals. This selectivity is primarily governed by differential rates and pathways of metabolism. In mammals, this compound undergoes rapid and extensive detoxification through ester hydrolysis and oxidation, followed by conjugation, leading to swift excretion. In contrast, while insects employ similar metabolic routes, the efficiency of these detoxification systems is a critical determinant of susceptibility or resistance. This technical guide provides an in-depth examination of the metabolic fate of this compound in both insects and mammals, detailing the core biochemical reactions, presenting quantitative metabolic data, outlining key experimental protocols, and visualizing the involved pathways.

Introduction

Cypermethrin is a synthetic pyrethroid insecticide designed to mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers.[1][2] First synthesized in 1974, it acts as a potent neurotoxin in insects by targeting voltage-gated sodium channels in nerve cells, causing paralysis and death.[1][3] The term "this compound" typically refers to the specific isomeric compositions used in commercial formulations.

The significant difference in toxicity between insects and mammals is largely attributed to the latter's ability to rapidly metabolize the compound.[2][4] The metabolic breakdown of xenobiotics like Cypermethrin generally occurs in two phases. Phase I reactions, such as oxidation and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. Understanding these metabolic pathways is crucial for assessing toxicological risk and for managing the development of insecticide resistance in pest populations.

Core Metabolic Pathways

The metabolism of this compound in both insects and mammals is characterized by three principal types of biochemical reactions: ester hydrolysis, oxidation, and conjugation.

Ester Hydrolysis

The primary and most significant detoxification pathway for Cypermethrin is the cleavage of its central ester linkage. This reaction is catalyzed by carboxylesterase (CES) enzymes and breaks the molecule into its constituent acid and alcohol moieties: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA) and 3-phenoxybenzyl alcohol (PBA).[2][5] This initial step drastically reduces the compound's toxicity, as the separated metabolites do not effectively target the sodium channels.

Oxidation

Oxidative metabolism is predominantly mediated by the cytochrome P450 (CYP) monooxygenase system.[5][6] Oxidation can occur at multiple sites on both the acid (cyclopropane) and alcohol (aromatic rings) portions of the parent molecule or its hydrolyzed metabolites.[2] A common oxidative reaction is the hydroxylation of the 3-phenoxybenzoic acid (3-PBA), a product of PBA oxidation, at the 4'-position of the phenoxy ring.[2]

Conjugation (Phase II)

Following Phase I reactions, the resulting metabolites, which now possess functional groups like carboxyl and hydroxyl groups, undergo conjugation with endogenous molecules. Common conjugation reactions include the formation of glucuronides, sulfates, and amino acid conjugates.[2] These Phase II metabolites are significantly more water-soluble, which prevents their accumulation in fatty tissues and promotes their rapid elimination from the body, primarily through urine.[5][7]

Comparative Metabolism

Metabolism in Mammals

In mammals, this compound is efficiently and rapidly detoxified. Following absorption, it is quickly broken down by a high concentration of carboxylesterases and cytochrome P450 enzymes, particularly in the liver.[6][7] The resulting metabolites, primarily cis- and trans-DCCA and 3-PBA, are rapidly conjugated and almost completely excreted in urine and feces within several days of exposure.[5] This efficient metabolic clearance is the primary reason for the low mammalian toxicity of pyrethroids.[4]

Metabolism in Insects

Insects utilize the same fundamental metabolic pathways—hydrolysis and oxidation—to detoxify Cypermethrin. However, the specific isoforms and expression levels of their detoxification enzymes (P450s, esterases, and GSTs) are often less efficient than their mammalian counterparts, leading to slower metabolism and greater accumulation of the toxic parent compound at the target site.

Crucially, these enzyme systems are the basis for metabolic resistance in insects. Pest populations under continuous insecticide pressure can develop resistance through the selection of individuals with mutations that cause either the overexpression of detoxification enzymes or alterations in the enzymes' structures that increase their catalytic efficiency against the insecticide.[8][9]

Quantitative Metabolic Data

The quantitative differences in metabolism are central to understanding the selective toxicity and resistance profiles of this compound. The following tables summarize key quantitative data from studies in insects and mammals.

Table 1: Comparative Detoxification Enzyme Activity in Susceptible vs. Resistant Spodoptera litura This table illustrates the upregulation of key detoxification enzymes in a Cypermethrin-resistant (CYP-Sel) population of the insect Spodoptera litura compared to a susceptible (Unsel-Lab) population.

| Enzyme | Activity Increase in Resistant Population (Fold Change) | Reference |

| Mixed-Function Oxidase (MFO) | 1.87 | [8] |

| Glutathione-S-Transferase (GST) | 1.71 | [8] |

| Esterases | 2.86 | [8] |

Table 2: Peak Plasma/Blood Concentrations of Cypermethrin Equivalents in Rats After a Single Oral Dose This table shows the mean peak concentrations of radiolabeled Cypermethrin equivalents in the blood or plasma of rats, demonstrating dose-dependent absorption. High inter-animal variation was noted, particularly at higher doses.

| Dose (mg/kg) | Label | Peak Concentration (µg/mL) | Time to Peak (hours) | Reference |

| Low Dose | Benzyl | 5.4 | ~8 | [7] |

| Low Dose | Cyclopropyl | 0.43 | ~8 | [7] |

| High Dose (200) | Benzyl | ~40.8 | ~16-23 | [7] |

Table 3: Urinary Metabolite Concentrations in the General U.S. Population (NHANES 1999-2002) This table presents the geometric mean and 95th percentile concentrations of the common pyrethroid metabolite 3-PBA, indicating widespread, low-level environmental exposure in the general population.

| Metabolite | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) | Detection Frequency | Reference |

| 3-PBA (1999-2000) | 0.292 | 4.1 | >66% | [4][10] |

| 3-PBA (2001-2002) | 0.318 | 5.8 | >75% | [4][10] |

Experimental Protocols

The study of this compound metabolism relies on established methodologies for in vivo studies and chemical analysis.

Protocol: In Vivo Mammalian Metabolism Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a mammalian model (e.g., rat).

-

Methodology:

-

Dosing: A cohort of laboratory rats is administered a single oral dose of radiolabeled (e.g., ¹⁴C) Cypermethrin.[7] Different cohorts may receive labels on the cyclopropyl (acid) or benzyl (alcohol) moiety to trace the fate of each part of the molecule.

-

Sample Collection: Urine, feces, and blood are collected at predetermined intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours) post-dosing. At the end of the study, key tissues (liver, kidney, fat, brain) are harvested.[7]

-

Quantification: Total radioactivity in samples is measured using liquid scintillation counting to determine the overall distribution and excretion rate.

-

Metabolite Profiling: Samples are extracted and analyzed using HPLC and/or LC-MS to separate and identify the parent compound and its metabolites.

-

References

- 1. m.youtube.com [m.youtube.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 544. Cypermethrin (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 8. Cypermethrin induced physiological and metabolic changes in susceptible and resistant populations of Spodoptera litura (Fabricius) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

High-Performance Liquid Chromatography for the Analysis of para-Cypermethrin: Application Notes and Protocols

Introduction

Cypermethrin, a synthetic pyrethroid insecticide, is widely utilized in agriculture and for public health purposes to control a broad spectrum of pests.[1][2] Due to its potential for accumulation in the environment and food products, and its associated health risks, the development of sensitive and reliable analytical methods for its detection and quantification is of paramount importance.[1] High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and accessible method for the analysis of cypermethrin in various matrices. This document provides detailed application notes and protocols for the analysis of para-Cypermethrin using HPLC.

Application Notes

This application note outlines a validated HPLC-UV method for the quantitative determination of this compound. The method is suitable for the analysis of the active ingredient in technical materials and formulated products.

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of this compound is presented in the table below. These conditions may be adapted and optimized depending on the specific instrumentation and sample matrix.

| Parameter | Condition |

| HPLC System | Isocratic HPLC system with UV Detector |

| Column | Nucleosil C18 (250 mm × 4.6 mm, 10 µm)[3] |

| Mobile Phase | Methanol: Acetonitrile: Water (60:20:20, v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | Ambient[3] |

| Detection Wavelength | 225 nm[3] |

| Run Time | 20 minutes[3] |

Method Performance

The performance of the HPLC method for this compound analysis is summarized in the following table. The data is compiled from various studies and demonstrates the method's suitability for its intended purpose.

| Parameter | Value | Reference |

| Linearity Range | 25 ppm to 75 ppm | [3] |

| Precision (RSD) | 1.14% (n=5) | [1][4] |

| Stability (RSD over 5 days) | 1.57% (n=5) | [1][4] |

| Recovery | 95.68% to 108.09% | [1][4] |

| Limit of Detection (LOD) | 0.4 µg/mL | [5] |

| Limit of Quantification (LOQ) | 0.3 µg/mL | [5] |

Experimental Protocols

1. Preparation of Standard Solutions

Analytical standards for cypermethrin can be obtained from suppliers such as Sigma-Aldrich (PESTANAL®) or LGC Standards.[6][7]

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 50 mg of Cypermethrin working standard and transfer to a 50 mL volumetric flask.[3] Add approximately 40 mL of diluent (Methanol:Acetonitrile:Water, 60:20:20 v/v/v) and sonicate to dissolve.[3] Dilute to the mark with the diluent and mix well.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the expected range of the samples. For the calibration curve, concentrations of 0.053, 0.105, 0.525, 1.050, 5.250, 7.875, 10.500 and 31.500 µg/mL can be prepared.[1]

2. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid formulation is provided below. For other matrices such as soil, water, or biological samples, more complex extraction and clean-up procedures may be required.[4][8]

-

Accurately weigh a quantity of the sample equivalent to about 200 mg of Cypermethrin and transfer it to a 50 mL volumetric flask.[3]

-

Add approximately 20 mL of diluent and sonicate to dissolve and extract the analyte.[3]

-

Dilute to the mark with the diluent and mix thoroughly.[3]

-

Transfer 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent. Mix well.[3]

-

Filter the final solution through a 0.2 µm Nylon membrane filter before injection into the HPLC system.[3]

3. HPLC Analysis

-

Set up the HPLC system according to the chromatographic conditions specified in the Application Notes.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the blank (diluent), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be greater than 0.99.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound HPLC analysis.

References

- 1. scispace.com [scispace.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. wjarr.com [wjarr.com]

- 4. A pretreatment method for HPLC analysis of cypermethrin in microbial degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cypermethrin PESTANAL , analytical standard 52315-07-8 [sigmaaldrich.com]

- 7. Cypermethrin Reference Materials | CAS 52315-07-8 | LGC Standards [lgcstandards.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes: Investigating Insecticide Resistance to para-Cypermethrin

Introduction

para-Cypermethrin is a synthetic pyrethroid insecticide widely utilized in agriculture and public health to control a broad spectrum of insect pests.[1][2] Its neurotoxic action targets the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[3][4] Cypermethrin binds to these channels, forcing them to remain open for extended periods. This action disrupts normal nerve function by causing an abnormal influx of sodium ions, leading to hyperexcitation of the neurons, subsequent paralysis, and eventual death of the insect.[1][5] However, the intensive and widespread use of pyrethroids has led to the development of insecticide resistance in many insect populations, compromising control efforts.[2][6]

Understanding the mechanisms behind this resistance is critical for developing effective resistance management strategies. The two primary mechanisms of resistance to this compound and other pyrethroids are:

-

Target-Site Insensitivity: This is most commonly associated with point mutations in the para gene, which encodes the alpha-subunit of the voltage-gated sodium channel.[6][7] These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of pyrethroids to the sodium channel, thereby diminishing their efficacy.[6] Common kdr mutations include L1014F, L1014S, and V1016G.[8][9][10]

-

Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it can reach its target site. This is typically achieved through the overexpression or increased activity of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs).[9][11][12]

These application notes provide detailed protocols for researchers to assess and characterize this compound resistance in insect populations using bioassays, biochemical assays, and molecular diagnostics.

Mechanisms of Action and Resistance

The following diagrams illustrate the primary mechanism of action for Cypermethrin and the key pathways leading to insecticide resistance.

Experimental Protocols

A comprehensive study of insecticide resistance involves a multi-step approach, from initial screening with bioassays to identifying the specific mechanisms involved.

Protocol 1: CDC Bottle Bioassay for Phenotypic Resistance

This protocol, adapted from CDC guidelines, determines the susceptibility of an adult insect population to a diagnostic dose of this compound.[13][14]

Materials:

-

250 ml Wheaton bottles

-

Technical grade this compound

-

High-purity acetone

-

Micropipettes and disposable tips

-

Aspirator for insect handling

-

Timer

-

Test insects (non-blood-fed adult females, 2-5 days old)

-

Susceptible reference strain (for quality control)

-

Safety equipment (gloves, lab coat, safety glasses)

Procedure:

-

Bottle Preparation:

-

Thoroughly wash and dry all bottles. For new assays, rinse bottles with acetone to remove any residues and let them air dry completely.[13]

-

Label bottles clearly for "Control" and "this compound". Prepare at least four test bottles and two control bottles.

-

-

Solution Preparation:

-

Prepare a stock solution of this compound in acetone. The final concentration should be calculated to achieve the desired diagnostic dose per bottle (e.g., 12.5 µ g/bottle ).

-

Example Calculation: To make a 12.5 mg/L stock solution, dissolve 12.5 mg of this compound in 1 L of acetone. 1 mL of this solution will contain 12.5 µg.

-

-

Bottle Coating:

-

Pipette 1 ml of the this compound solution into each test bottle.

-

Pipette 1 ml of pure acetone into each control bottle.[13]

-

Cap the bottles and roll and rotate them until the inner surfaces are evenly coated.

-

Remove the caps and continue rolling on their sides until all visible signs of acetone have evaporated. Let the bottles air dry in a fume hood for at least 1-2 hours.

-

-

Insect Exposure:

-

Using an aspirator, gently introduce 20-25 adult insects into each bottle.

-

Start the timer immediately after introducing the insects.

-

Position the bottles upright or on their side, away from direct sunlight.

-

-

Data Collection:

-

Record the number of dead or moribund (unable to stand or fly) insects at 15-minute intervals for up to 2 hours.[15]

-

The key measurement is the mortality at the pre-determined diagnostic time (e.g., 30 minutes).

-

Interpretation:

-

Susceptible: 98-100% mortality at the diagnostic time.

-

Possible Resistance: 90-97% mortality, warrants further investigation.

-

Confirmed Resistance: <90% mortality.[12]

Protocol 2: Biochemical Assays for Metabolic Enzyme Activity

This protocol provides a general method to screen for elevated levels of key detoxification enzymes.

Materials:

-

Adult insects (frozen at -80°C)

-

Phosphate buffer

-

Microplate reader

-

96-well microplates

-

Homogenizer

-

Substrates:

-

Esterases: p-Nitrophenyl acetate (pNPA)

-

GSTs: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH)

-

P450s: 7-ethoxycoumarin O-deethylation (ECOD) assay or using a heme-peroxidase assay with tetramethylbenzidine (TMBZ).

-

Procedure:

-

Homogenization:

-

Individually homogenize whole insects in ice-cold phosphate buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris. The resulting supernatant is used as the enzyme source.

-

-

Protein Quantification:

-

Determine the total protein concentration of each supernatant sample using a standard method (e.g., Bradford assay). This is crucial for normalizing enzyme activity.

-

-

Enzyme Activity Measurement (Microplate Assay):

-

Esterase Assay: Add supernatant to wells containing pNPA solution. Measure the change in absorbance at 405 nm as pNPA is hydrolyzed to p-nitrophenol.

-

GST Assay: Add supernatant to wells containing CDNB and GSH. Measure the increase in absorbance at 340 nm as GSH is conjugated to CDNB.[9]

-

P450 Assay: P450 activity is often measured indirectly. For the ECOD assay, measure the fluorescent product of 7-ethoxycoumarin metabolism.

-

-

Data Analysis:

-

Calculate the rate of reaction for each sample.

-

Normalize the activity by the total protein concentration (e.g., nmol product/min/mg protein).

-

Compare the mean enzyme activity of the test population to that of a known susceptible strain. A significantly higher activity level in the test population suggests metabolic resistance.[11]

-

Protocol 3: Molecular Detection of kdr Mutations

This protocol outlines the steps for genotyping kdr mutations using PCR and DNA sequencing or allele-specific PCR.

Materials:

-

Individual insect legs or whole bodies

-

DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

-

PCR thermocycler

-

Primers designed to flank the kdr mutation site in the VGSC gene.[12]

-

Taq DNA polymerase and dNTPs

-

Gel electrophoresis equipment

-

(Optional) DNA sequencing service or allele-specific probes.

Procedure:

-

Genomic DNA Extraction:

-

Extract genomic DNA from individual insects following the instructions of a commercial kit.[12]

-

-

PCR Amplification:

-

Set up a PCR reaction to amplify the region of the VGSC gene containing the target kdr mutation(s).

-

Use established primer sequences from the literature for the specific insect species.

-

Run the PCR program with appropriate annealing temperatures and extension times.

-

-

Genotyping:

-

Method A: DNA Sequencing:

-

Purify the PCR product.

-

Send the purified product for Sanger sequencing.

-

Align the resulting sequence with a reference (wild-type) VGSC sequence to identify mutations.[10]

-

-

Method B: Allele-Specific PCR (AS-PCR):

-

Design primers where the 3' end corresponds to either the wild-type or the mutant allele.

-

Run separate PCR reactions for each allele. Amplification will only occur if the primer matches the insect's genotype.[16]

-

Analyze results using gel electrophoresis.

-

-

-

Data Analysis:

-

Calculate the frequency of the susceptible (SS), heterozygous (RS), and resistant (RR) genotypes in the population.

-

A high frequency of the RR or RS genotype indicates that target-site insensitivity is a likely mechanism of resistance in the population.[16]

-

Quantitative Data Summary

The data generated from these protocols can be summarized to compare resistance levels across different populations or time points.

Table 1: Results of CDC Bottle Bioassay with this compound (12.5 µ g/bottle )

| Insect Population | No. of Insects Tested | Mortality at 30 min (%) | 95% Confidence Interval | Resistance Status |

| Susceptible Strain | 102 | 100% | N/A | Susceptible |

| Field Population A | 115 | 78% | 70.1 - 85.9% | Resistant |

| Field Population B | 108 | 95% | 90.9 - 99.1% | Possible Resistance |

| Field Population C | 121 | 100% | N/A | Susceptible |

Table 2: Metabolic Enzyme Activity Ratios (Field Population vs. Susceptible Strain)

| Enzyme Class | Mean Activity (Field Pop. A) | Mean Activity (Susceptible) | Resistance Ratio (RR)¹ | P-value |

| P450 Monooxygenases | 0.45 nmol/min/mg | 0.15 nmol/min/mg | 3.0 | < 0.01 |

| Glutathione S-Transferases | 250 nmol/min/mg | 235 nmol/min/mg | 1.1 | > 0.05 |

| Carboxylesterases | 85 nmol/min/mg | 30 nmol/min/mg | 2.8 | < 0.01 |

¹ Resistance Ratio (RR) = Mean activity of Field Population / Mean activity of Susceptible Strain. An RR > 2 is generally considered significant.

Table 3: Frequency of kdr Allele (L1014F) in Field Populations

| Insect Population | No. of Individuals Genotyped | Genotype SS (%) | Genotype RS (%) | Genotype RR (%) | Frequency of R Allele |

| Field Population A | 50 | 10% | 42% | 48% | 0.69 |

| Field Population B | 50 | 45% | 45% | 10% | 0.33 |

| Field Population C | 50 | 98% | 2% | 0% | 0.01 |

(SS = Susceptible/Susceptible; RS = Resistant/Susceptible; RR = Resistant/Resistant)

References

- 1. News - Cypermethrin: Mechanism and Mode of Action [bigpesticides.com]

- 2. Cypermethrin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cypermethrin? [synapse.patsnap.com]

- 4. cales.arizona.edu [cales.arizona.edu]

- 5. A Current Review of Cypermethrin-Induced Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Knockdown resistance (kdr) to pyrethroids – Ke Dong Lab [kedonglab.biology.duke.edu]

- 7. mdpi.com [mdpi.com]

- 8. Development of a rapid field-applicable molecular diagnostic for knockdown resistance (kdr) markers in An. gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular analysis of knockdown resistance (kdr) mutations in the voltage-gated sodium channel gene of Aedes aegypti populations from Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical detection of pyrethroid resistance mechanisms in Anopheles minimus in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular analysis of knock down resistance (kdr) mutation and distribution of kdr genotypes in a wild population of Culex quinquefasciatus from India - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neurophysiological Assays Using para-Cypermethin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the neurophysiological effects of para-Cypermethrin, a type II pyrethroid insecticide. The following sections detail the mechanisms of this compound neurotoxicity, protocols for key in vitro and in vivo assays, and expected outcomes.

Introduction to this compound Neurotoxicity

This compound is a widely used insecticide known for its neurotoxic effects in both target and non-target organisms. Its primary mode of action is the disruption of voltage-gated sodium channel (VGSC) function in neurons. By binding to the open state of these channels, this compound slows their inactivation and deactivation, leading to a prolonged influx of sodium ions. This results in membrane depolarization, hyperexcitability of the nervous system, and can ultimately lead to paralysis and death in insects.[1]

In mammals, while less susceptible than insects, exposure to this compound can still induce neurotoxicity.[1] The compound can cross the blood-brain barrier and has been shown to modulate other ion channels, including voltage-gated calcium, potassium, and chloride channels.[2] Furthermore, this compound can alter the levels of various neurotransmitters such as gamma-aminobutyric acid (GABA), dopamine, and glutamate.[2]

Secondary mechanisms of this compound neurotoxicity include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3] It has also been shown to disrupt critical signaling pathways, including the epidermal growth factor receptor (EGFR) signaling pathway, the Nrf2/ARE antioxidant response pathway, and the JNK/ERK signaling pathway.[3][4][5]

Data Presentation: Dose-Response Data for this compound

The following tables summarize typical dose ranges for in vitro and in vivo studies on the neurotoxicity of this compound. It is crucial to note that optimal concentrations and doses may vary depending on the specific cell type, animal model, and experimental conditions.

Table 1: In Vitro Dose-Response Data for this compound

| Cell Type | Assay | Concentration Range | Observed Effects | Reference |

| HT22 (mouse hippocampal) | Cell Viability (CCK-8) | 0-1000 µM | Time- and dose-dependent decrease in cell viability. IC50s: 784.4 µM (24h), 502.9 µM (48h), 340.7 µM (72h). | [6] |

| Cortical Neurons | Apoptosis | Not specified | Dose- and time-dependent increase in apoptosis. | [5] |

| RAW 264.7 (macrophage) | Cell Viability, Apoptosis | 0-200 µM | Reduced cell viability and induced apoptosis in a dose-dependent manner. | [3] |

Table 2: In Vivo Dose and Administration Data for this compound in Rodents

| Animal Model | Administration Route | Dose Range | Duration | Observed Effects | Reference |

| Male Wistar Rats | Oral Gavage | 5, 20, 80 mg/kg/day | 1 month | Negative effects on learning and memory retention, anxiety-like behaviors at higher doses. | [4] |

| Male Wistar Rats | Oral | 2, 4 mg/kg/day | 30 days | Increased anxiety, impaired cognitive memory, oxidative stress, and inflammation in the hippocampus. | [2] |

| Mice | Single Oral Gavage | 20, 40, 80 mg/kg | Acute | Decreased glutamate levels and glutamine synthetase activity in the cerebral cortex at the highest dose. | [7] |

Experimental Protocols

In Vitro Neurotoxicity Assays

This protocol describes the use of the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in cultured neurons or brain tissue slices exposed to this compound.

Materials:

-

Paraformaldehyde (4%) in PBS

-

Permeabilization solution (0.1-0.25% Triton X-100 in PBS)

-

TUNEL Assay Kit (commercial kits are recommended, e.g., from Promega or Thermo Fisher Scientific)

-

Equilibration Buffer

-

TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTPs)

-

2X SSC (Saline-Sodium Citrate) buffer

-

DAPI (4',6-diamidino-2-phenylindole) or other nuclear counterstain

-

Fluorescence microscope

Procedure for Cultured Neurons on Coverslips:

-

Culture neurons on coverslips and treat with desired concentrations of this compound for the specified duration. Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme).

-

Wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-25 minutes at room temperature.[8]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[8]

-

Wash the cells twice with PBS.

-

Equilibrate the cells by adding 100 µL of Equilibration Buffer and incubate for 10 minutes at room temperature.[8]

-

Prepare the TdT reaction cocktail according to the manufacturer's instructions and add it to the cells.

-

Incubate for 60 minutes at 37°C in a humidified, dark chamber to allow the labeling reaction to occur.

-

Terminate the reaction by adding 2X SSC buffer and incubating for 15 minutes at room temperature.[9]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 15 minutes at 37°C in the dark.[5]

-

Wash with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the label used) in the nucleus, co-localized with the blue DAPI stain.

Procedure for Paraffin-Embedded Brain Tissue Sections:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval if necessary (follow standard immunohistochemistry protocols).

-

Permeabilize the tissue by incubating with Proteinase K solution for 15-30 minutes at 21-37°C.[10]

-

Follow steps 6-14 from the cultured neuron protocol, adjusting volumes as needed for tissue sections.

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in cultured neurons. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cultured neurons in a 24-well or 96-well plate

-

DCFH-DA stock solution (10 mM in DMSO)

-

Serum-free culture medium (e.g., DMEM)

-

PBS

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed neurons in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.[11]

-

Remove the treatment medium and wash the cells once with the serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[4][12]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.[13]

-

Add 500 µL of PBS to each well.[13]

-

Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[2] Alternatively, capture images using a fluorescence microscope with a GFP filter set.[11]

-

Normalize the fluorescence intensity to the protein concentration in each well to account for differences in cell number.[11]

This protocol describes the measurement of superoxide dismutase (SOD) and catalase (CAT) activity in brain tissue homogenates.

Materials:

-

Brain tissue

-

Homogenization buffer (e.g., phosphate buffer)

-

Centrifuge

-

Commercial SOD and CAT assay kits (e.g., from Cayman Chemical or Abcam)

-

Spectrophotometer

Procedure:

-

Dissect the brain tissue of interest and homogenize it in cold buffer.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant, which contains the cytosolic enzymes.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

For SOD activity: Use a commercial kit that typically employs a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with superoxide. SOD in the sample will compete for the superoxide, thereby inhibiting the reaction, which can be measured colorimetrically.[6] Follow the manufacturer's protocol for the specific kit used.

-